molecular formula C14H15N3O B1384508 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 1105195-99-0

2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1384508
CAS No.: 1105195-99-0
M. Wt: 241.29 g/mol
InChI Key: DVJXRJXGNBVSMX-UHFFFAOYSA-N
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Description

2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and oxadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method for synthesizing the oxadiazole ring is through the reaction of a hydrazide with an orthoester. For example, 5-butyl-1,3,4-oxadiazole can be synthesized by refluxing benzoic acid hydrazide with trimethyl orthovalerate in o-xylene . The resulting oxadiazole can then be coupled with an indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amines derived from the reduction of the oxadiazole ring.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The electronic properties of the oxadiazole ring make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and selectivity. The indole moiety can also contribute to the compound’s overall pharmacophore, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-butyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-3-8-13-16-17-14(18-13)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJXRJXGNBVSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole

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